tert-Butyl (R)-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate
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Overview
Description
tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate is a complex organic compound that features a tert-butyl ester group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a nitrile group. This compound is of interest in organic synthesis due to its unique structural features and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate typically involves multiple steps. One common approach is to start with a suitable precursor, such as a butanoate derivative, and introduce the tert-butyl ester group through esterification reactions. The tert-butyldimethylsilyl group can be introduced using silylation reactions with reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The nitrile group can be introduced through cyanation reactions using reagents like sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN) .
Industrial Production Methods
Industrial production methods for tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate include bases like imidazole for silylation, oxidizing agents like KMnO4 for oxidation, and reducing agents like LiAlH4 for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate involves its reactivity with various chemical reagents. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate include:
- tert-Butyl ®-3-hydroxy-4-cyanobutanoate
- tert-Butyl ®-3-((trimethylsilyl)oxy)-4-cyanobutanoate
- tert-Butyl ®-3-((tert-butyldiphenylsilyl)oxy)-4-cyanobutanoate
Uniqueness
The uniqueness of tert-Butyl ®-3-((tert-butyldimethylsilyl)oxy)-4-cyanobutanoate lies in its combination of functional groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H29NO3Si |
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Molecular Weight |
299.48 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-cyanobutanoate |
InChI |
InChI=1S/C15H29NO3Si/c1-14(2,3)18-13(17)11-12(9-10-16)19-20(7,8)15(4,5)6/h12H,9,11H2,1-8H3/t12-/m1/s1 |
InChI Key |
PMHYJDHMZJSUSC-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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